molecular formula C14H14F3N3O B2792445 N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide CAS No. 1208472-41-6

N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide

カタログ番号 B2792445
CAS番号: 1208472-41-6
分子量: 297.281
InChIキー: HBCNUIVAFUDDQY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials as a potential treatment for various types of cancer.

作用機序

N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide binds to the active site of BTK and prevents its phosphorylation, thereby inhibiting downstream BCR signaling pathways. This results in decreased activation of key transcription factors and decreased expression of anti-apoptotic proteins, ultimately leading to apoptosis of malignant B-cells.
Biochemical and Physiological Effects
N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has been shown to have selective and potent activity against BTK, with minimal off-target effects. In preclinical studies, N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has demonstrated significant inhibition of B-cell proliferation and survival, as well as induction of apoptosis. N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.

実験室実験の利点と制限

N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to induce apoptosis in malignant B-cells. However, N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide is a small molecule inhibitor and may not be suitable for all types of experiments. Additionally, N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has not yet been extensively studied in non-B-cell malignancies, so its efficacy in these settings is not yet known.

将来の方向性

Several potential future directions for research on N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide include:
1. Clinical trials to evaluate the safety and efficacy of N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide in various types of B-cell malignancies, including CLL and NHL.
2. Preclinical studies to investigate the potential of N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide in combination with other anti-cancer agents, such as venetoclax or immune checkpoint inhibitors.
3. Studies to further elucidate the mechanisms of action of N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide and its effects on downstream BCR signaling pathways.
4. Studies to investigate the potential of N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide in non-B-cell malignancies, such as solid tumors.
5. Development of new analogs and derivatives of N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide with improved pharmacokinetic and pharmacodynamic properties.

合成法

The synthesis of N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide involves several steps, including the reaction of 1-cyanocyclopentene with 2,3,4-trifluoroaniline to form the intermediate N-(1-cyanocyclopentyl)-2,3,4-trifluoroaniline. This intermediate is then reacted with ethyl chloroacetate to produce the final product, N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide.

科学的研究の応用

N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has demonstrated potent inhibition of BTK activity and BCR signaling, leading to decreased proliferation and survival of malignant B-cells.

特性

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2,3,4-trifluoroanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O/c15-9-3-4-10(13(17)12(9)16)19-7-11(21)20-14(8-18)5-1-2-6-14/h3-4,19H,1-2,5-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCNUIVAFUDDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CNC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。